molecular formula C13H11N3O4S2 B2714133 N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]furan-2-carboxamide CAS No. 691388-49-5

N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]furan-2-carboxamide

Cat. No.: B2714133
CAS No.: 691388-49-5
M. Wt: 337.37
InChI Key: QDDJEBVXMGHMCD-UHFFFAOYSA-N
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Description

N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]furan-2-carboxamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives This compound is characterized by the presence of a benzothiazole ring fused with a furan ring, and a methylsulfamoyl group attached to the benzothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]furan-2-carboxamide typically involves multi-step organic reactions One common synthetic route starts with the preparation of the benzothiazole core, which can be achieved through the cyclization of 2-aminothiophenol with carbon disulfide and subsequent oxidation The furan ring is then introduced via a coupling reaction with a suitable furan derivative, such as furan-2-carboxylic acid

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification processes such as recrystallization or chromatography are scaled up to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur or nitrogen atoms in the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (for electrophilic substitution) or organometallic compounds (for nucleophilic substitution) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]furan-2-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.

    Medicine: Preliminary studies suggest it may have anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: It is explored for use in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]furan-2-carboxamide can be compared with other benzothiazole derivatives such as:

    2-Aminobenzothiazole: A simpler structure with similar biological activity but lacking the furan ring and methylsulfamoyl group.

    Benzothiazole-2-carboxamide: Similar core structure but without the methylsulfamoyl group, leading to different chemical properties and biological activities.

    6-Methylsulfamoylbenzothiazole: Lacks the furan ring, which may affect its overall reactivity and application potential.

The unique combination of the benzothiazole and furan rings, along with the methylsulfamoyl group, distinguishes this compound from these similar compounds, potentially offering enhanced or novel properties for various applications.

Properties

IUPAC Name

N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O4S2/c1-14-22(18,19)8-4-5-9-11(7-8)21-13(15-9)16-12(17)10-3-2-6-20-10/h2-7,14H,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDDJEBVXMGHMCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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